molecular formula C17H22N2O3S2 B12155862 N-[(2E)-5,5-dioxido-3-(2-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide

N-[(2E)-5,5-dioxido-3-(2-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide

Cat. No.: B12155862
M. Wt: 366.5 g/mol
InChI Key: QEQGMMLFPOYAEU-UHFFFAOYSA-N
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Description

N-[(2E)-5,5-dioxido-3-(2-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a structurally complex molecule featuring a fused tetrahydrothienothiazol ring system with sulfone (SO₂) functionalities and a propanamide substituent. The (2E)-ylidene group indicates a conjugated enamine structure, while the 2-phenylethyl moiety contributes to lipophilicity.

Properties

Molecular Formula

C17H22N2O3S2

Molecular Weight

366.5 g/mol

IUPAC Name

N-[5,5-dioxo-3-(2-phenylethyl)-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methylpropanamide

InChI

InChI=1S/C17H22N2O3S2/c1-12(2)16(20)18-17-19(9-8-13-6-4-3-5-7-13)14-10-24(21,22)11-15(14)23-17/h3-7,12,14-15H,8-11H2,1-2H3

InChI Key

QEQGMMLFPOYAEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)CCC3=CC=CC=C3

Origin of Product

United States

Chemical Reactions Analysis

The compound may undergo various chemical reactions, including:

    Oxidation: Oxidative processes that modify functional groups.

    Reduction: Reduction reactions to alter chemical bonds.

    Substitution: Substituting functional groups or atoms. Common reagents and conditions depend on the specific reaction. Major products formed would vary accordingly.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its interactions with biological systems.

    Medicine: Exploring its pharmacological properties.

    Industry: Developing novel materials or catalysts.

Mechanism of Action

The precise mechanism by which N-[(2E)-5,5-dioxido-3-(2-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s core differs from common analogs in the provided evidence:

  • Triazole Derivatives (e.g., Compound 2 in ) : Contain a 1,2,4-triazole ring with aromatic (phenyl) and carbamate substituents. Unlike the target compound, these lack sulfur-based rings but share NH groups for hydrogen bonding .
  • Thiazol-Aminophenyl Derivatives (e.g., Compounds 9f–11f in ): Feature thiazole rings linked to chlorophenyl and hydrazide groups. Their structural diversity arises from nitro-substituted furan/thiophene moieties, which contrast with the target’s sulfone and propanamide groups .
  • Triazole-Thione Derivatives () : Include a 1,2,4-triazole-5(4H)-thione ring with chlorobenzylidene substituents. These exhibit strong hydrogen-bonding networks (N–H···S/O), absent in the target compound’s sulfone-dominated system .

Physicochemical Properties

Property Target Compound Triazole Derivatives Thiazol-Aminophenyl Derivatives
Core Structure Tetrahydrothieno[3,4-d][1,3]thiazol with sulfone 1,2,4-Triazole 4-(4-Chlorophenyl)thiazole
Key Substituents 2-Phenylethyl, propanamide Phenylacetyl, carbamate Nitrofuran/nitrothiophene, hydrazide
Hydrogen-Bonding Sites Sulfone O, amide NH NH-triazole, carbamate O NH-hydrazide, C=O
Melting Point Not reported 160–165°C (Compound 3) 210–215°C (Compound 10f)
Polarity High (sulfone, amide) Moderate (aromatic, carbamate) Variable (nitro groups increase polarity)

Research Findings and Functional Implications

  • Its sulfone groups may mimic transition states in enzymatic reactions, similar to protease inhibitors.
  • Solubility : The sulfone and amide groups likely improve aqueous solubility compared to ’s triazole-carbamates but may reduce membrane permeability versus ’s lipophilic chlorophenyl derivatives .
  • Stability : Sulfones are generally resistant to oxidation, suggesting greater stability than ’s thione derivatives, which may degrade under acidic conditions .

Biological Activity

The compound N-[(2E)-5,5-dioxido-3-(2-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide (CAS No. 879942-45-7) is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a thieno-thiazole core with various functional groups that may influence its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC₁₅H₁₈N₂O₄S
Molecular Weight306.38 g/mol
CAS Number879942-45-7
SolubilitySoluble in DMSO
Melting PointNot specified

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit antioxidant properties. For instance, studies on thiazole derivatives have shown significant free radical scavenging activity, suggesting that This compound may also possess this activity. The mechanism likely involves the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.

Antimicrobial Activity

Preliminary studies have demonstrated that thiazole derivatives can exhibit antimicrobial properties against various pathogens. The compound's structure suggests potential interactions with microbial enzymes or membranes. In vitro assays could be performed to evaluate its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Enzyme Inhibition

The compound may also act as an inhibitor for certain enzymes. For example, thiazole derivatives have been documented to inhibit urease activity effectively. This inhibition is crucial for applications in treating infections caused by urease-producing bacteria. Molecular docking studies could provide insights into the binding affinity of this compound with the active sites of target enzymes.

Case Studies

  • Urease Inhibition : A study involving structurally related compounds found that several thiazole derivatives significantly inhibited urease activity compared to standard inhibitors. The mechanism was attributed to hydrogen bonding interactions within the enzyme's active site .
  • Antioxidant Evaluation : A comparative study assessed the antioxidant capacity of various thiazole compounds using DPPH and ABTS assays. Results indicated that compounds with similar substituents to those in This compound exhibited promising antioxidant activity .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with This compound . Key areas for future investigation include:

  • In Vivo Studies : Assessing the pharmacokinetics and toxicity profiles in animal models.
  • Mechanistic Studies : Elucidating the molecular mechanisms underlying its biological activities through biochemical assays and structural biology techniques.
  • Clinical Trials : Evaluating therapeutic potential in clinical settings for conditions related to oxidative stress and microbial infections.

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